molecular formula C10H12N6O2S B2608499 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide CAS No. 338405-49-5

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide

Cat. No. B2608499
CAS RN: 338405-49-5
M. Wt: 280.31
InChI Key: BQNSZADECDPRRG-UHFFFAOYSA-N
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Description

“N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 338405-49-5. It has a molecular weight of 280.31 and its IUPAC name is N’- [2- (1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N6O2S/c11-10 (6-16-8-12-7-13-16)14-15-19 (17,18)9-4-2-1-3-5-9/h1-8,14-15H,11H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

Synthesis and Antibacterial Activity

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide and its derivatives have been extensively researched for their synthesis and antibacterial activities. These compounds, including various 1,2,4-triazole heterocycles, have shown promising antimicrobial activity against bacteria, molds, and yeasts. The synthesis involves complex reactions starting from 2-methylbenzimidazole and results in compounds like N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides, which have been tested for their antimicrobial properties (Tien et al., 2016).

Biological Activity and Synthesis of Triazole-bearing Benzimidazole Derivatives

The synthesis of N'-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide and 4-aryl-5-((2-methyl-1H-benzimidazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported. These compounds, synthesized by incorporating aromatic and heterocyclic substituents on 2-methyl-1H-benzimidazole, have been found to exhibit significant biological activity against bacteria and fungi, comparable to that of standard drugs like kanamycin (Ansari et al., 2011).

Microwave-mediated Synthesis and Biological Applications

The compounds derived from this compound have also been synthesized using microwave-mediated methods. These methods have been utilized for constructing various heterocycles pendent to benzothiazole and benzimidazole ring systems, showcasing the versatility of these compounds in chemical synthesis. The resulting compounds have applications in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others (Darweesh et al., 2016).

UV Protection and Antimicrobial Properties

This compound derivatives have been utilized in the textile industry for their functional properties. Compounds like hot three 4-(5-methyl-4-(1-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides have been used as azo dyes for cotton fabrics, providing UV protection and antibacterial properties, which add functional and practical advantages to the fabric (Mohamed et al., 2020).

Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

Compounds like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and characterized, showcasing their effectiveness as antimicrobial agents. These compounds, derived from this compound, have been tested and evaluated, demonstrating their potential in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).

Synthesis of Benzimidazole Derivatives and their Antiproliferative Properties

Benzimidazole derivatives linked with 1,2,4-triazole pharmacophore have shown significant growth inhibition in renal cancer cell lines. The compounds exhibit flexible linkages and have been screened for in vitro anti-proliferative activity, marking their importance in cancer research and potential therapeutics (Sahay & Ghalsasi, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNSZADECDPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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